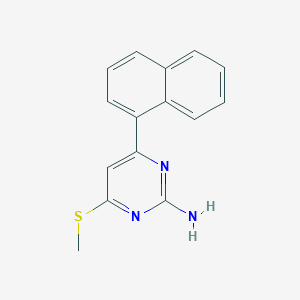
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a naphthalene group and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and ketones. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to form the pyrimidine ring .
-
Substitution Reactions: : The introduction of the naphthalene group and the methylsulfanyl group can be achieved through substitution reactions. Common reagents for these reactions include naphthyl halides and methylthiol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halides and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
4-Methoxynaphthalen-1-yl-5-arylpyrimidin-2-amines: These compounds have similar structures but differ in the substituents on the pyrimidine ring.
Naphthaldehyde-based Schiff bases: These compounds share the naphthalene moiety but have different functional groups attached to the aromatic rings.
Uniqueness
4-Methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine is unique due to the presence of both the methylsulfanyl and naphthalene groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H13N3S |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
4-methylsulfanyl-6-naphthalen-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-19-14-9-13(17-15(16)18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,17,18) |
InChI 键 |
FKRYPWMGWKOREF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















